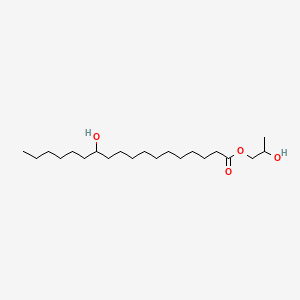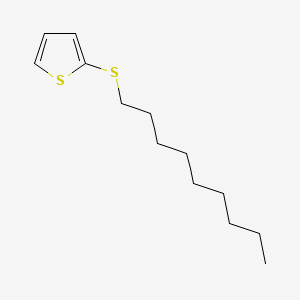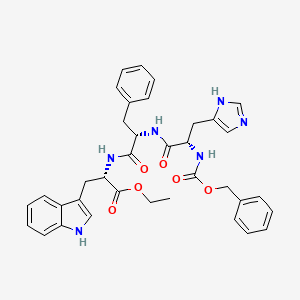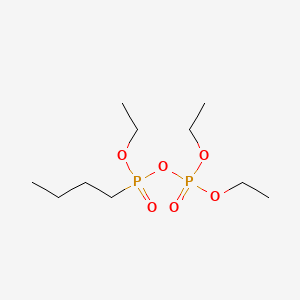
Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride typically involves the reaction of butyl(ethoxy)phosphinic acid with diethoxyphosphinic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
The process may include additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating various catalytic processes. It may also interact with biological molecules, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butylphosphinic acid
- Ethoxyphosphinic acid
- Diethoxyphosphinic acid
Uniqueness
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride is unique due to its specific combination of butyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
63886-51-1 |
|---|---|
Formule moléculaire |
C10H24O6P2 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
[butyl(ethoxy)phosphoryl] diethyl phosphate |
InChI |
InChI=1S/C10H24O6P2/c1-5-9-10-17(11,13-6-2)16-18(12,14-7-3)15-8-4/h5-10H2,1-4H3 |
Clé InChI |
IMAZMHCGEUDCNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(OCC)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


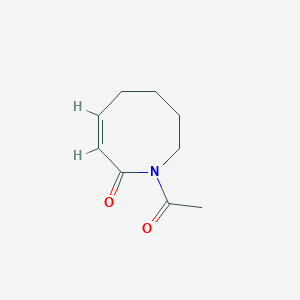
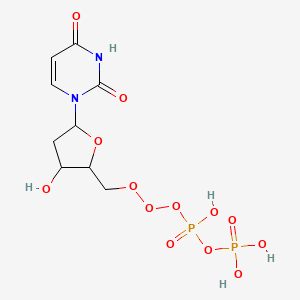

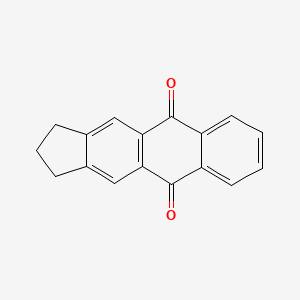

![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
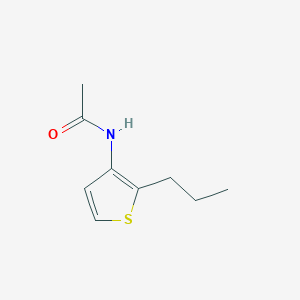
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

